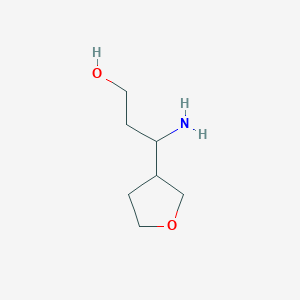
Diosgenin-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diosgenin-3,6-dione is a steroidal compound derived from diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in the Dioscorea species (yams) This compound is characterized by its unique structure, which includes carbonyl groups at the 3 and 6 positions of the steroid nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
Diosgenin-3,6-dione is typically synthesized through the oxidation of diosgenin. One common method involves the use of Jones reagent, which is a mixture of chromium trioxide (CrO3) and sulfuric acid (H2SO4). The reaction proceeds as follows:
Oxidation with Jones Reagent: Diosgenin is treated with Jones reagent, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Diosgenin-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, yielding diosgenin or other reduced forms.
Substitution: The carbonyl groups at positions 3 and 6 can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3/H2SO4), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields diosgenin, while nucleophilic substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Diosgenin-3,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various steroidal compounds, including hormones and corticosteroids.
Biology: Studies have shown that this compound exhibits anti-inflammatory and anticancer properties, making it a subject of interest in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the treatment of hormonal disorders and inflammatory diseases.
Industry: this compound is used in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The biological effects of diosgenin-3,6-dione are primarily mediated through its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Diosgenin: The parent compound from which diosgenin-3,6-dione is derived. It has similar biological activities but lacks the additional carbonyl groups.
Progesterone: A steroid hormone with a similar structure but different functional groups, leading to distinct biological effects.
Cortisone: Another steroidal compound used in medicine, with a different oxidation pattern compared to this compound.
Uniqueness
This compound is unique due to its specific oxidation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione |
InChI |
InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3 |
InChI Key |
BHUDKWOFZIXCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)

![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)




amine](/img/structure/B12100342.png)


![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
